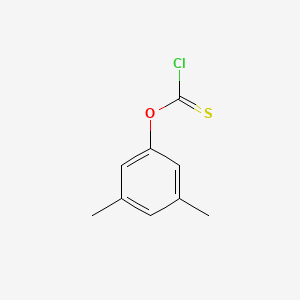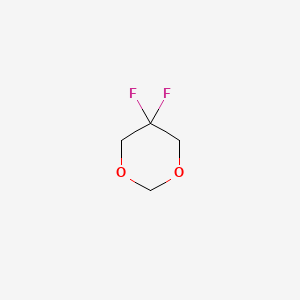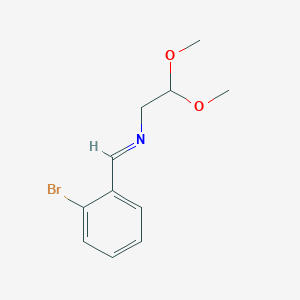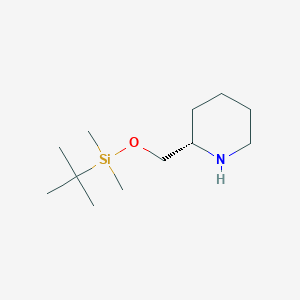
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine typically involves the protection of a hydroxymethyl group with a TBDMS group. This can be achieved through the reaction of the hydroxymethyl piperidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the TBDMS group into the piperidine derivative, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protected hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified piperidine derivatives.
Scientific Research Applications
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine involves its reactivity as a protected hydroxymethyl derivative. The TBDMS group provides stability and prevents unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)piperidine: Similar in structure but with a tert-butyldiphenylsilyl group instead of TBDMS.
(S)-2-(((tert-Butoxycarbonyl)oxy)methyl)piperidine: Features a tert-butoxycarbonyl (Boc) protecting group instead of TBDMS.
Uniqueness
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine is unique due to the specific properties imparted by the TBDMS group. This group provides a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection under mild conditions further enhances its utility in complex organic synthesis .
Properties
Molecular Formula |
C12H27NOSi |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[(2S)-piperidin-2-yl]methoxy]silane |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3/t11-/m0/s1 |
InChI Key |
LRENCRSBPCQZAY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCCCN1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


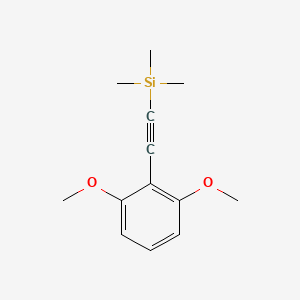
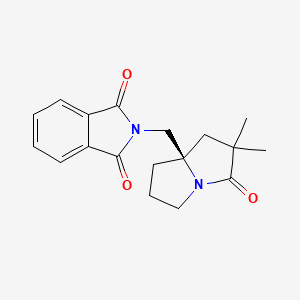
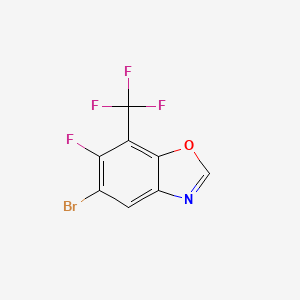
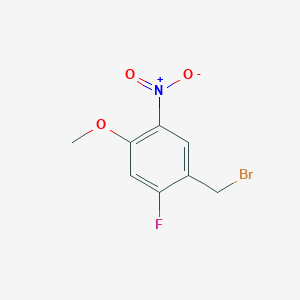
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
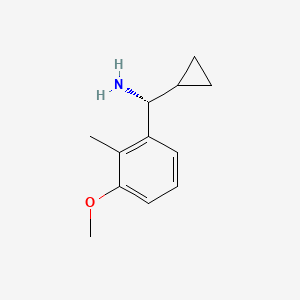
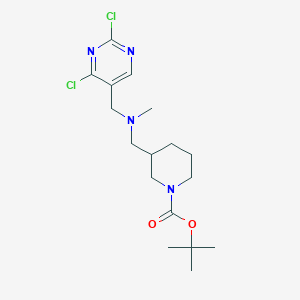

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
